(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Overview
Description
(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic compound that features both piperidine and indole moieties
Mechanism of Action
Target of Action
The compound, also known as (4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism of interaction would depend on the specific target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects would depend on the specific pathways and the context of the biological system.
Result of Action
For example, some indole derivatives have been found to exhibit cytotoxic activity against various cell lines .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: This step often involves the reaction of piperidine with benzylsulfonyl chloride under basic conditions.
Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the Two Moieties: The final step involves coupling the piperidine and indole moieties through a methanone linkage, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group or the methoxy group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.
Scientific Research Applications
(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit drug resistance.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Vismodegib: Another SMO inhibitor used in cancer therapy.
Sonidegib: Similar to vismodegib, used for treating basal cell carcinoma.
Cyclopamine: A naturally occurring SMO inhibitor.
Uniqueness
(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is unique due to its dual moiety structure, which allows it to interact with multiple targets and pathways. Its ability to overcome drug resistance in Hedgehog-dependent cancers sets it apart from other similar compounds .
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-28-18-8-7-17-13-21(23-20(17)14-18)22(25)24-11-9-19(10-12-24)29(26,27)15-16-5-3-2-4-6-16/h2-8,13-14,19,23H,9-12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYNUKROAPANRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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